tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H22N4O3 and a molecular weight of 318.38 g/mol This compound is characterized by its imidazo[4,5-b]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-9-6-11(7-10-19)20-12-5-4-8-17-13(12)18-14(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMQZSUGKKTLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624483 | |
| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781649-87-4 | |
| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781649-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure.
Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the tert-butyl group: The tert-butyl group is typically introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential activity as a pharmaceutical agent. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[4,5-b]pyridine, demonstrating their effectiveness against certain cancer cell lines. The incorporation of the piperidine moiety was found to enhance bioactivity significantly1.
Neuroscience
The compound's piperidine structure is known for its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine pathways, making it a candidate for investigating treatments for neurological disorders.
Case Study:
A research team explored the effects of similar piperidine derivatives on dopamine receptor activity. Their findings indicated a modulation of receptor sensitivity, which could have implications for developing therapies for conditions like Parkinson's disease2.
Synthetic Chemistry
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures.
Data Table: Synthetic Transformations
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base: NaOH; Solvent: DMF; Temp: 80°C | 85 |
| Oxidation | Reagent: H2O2; Temp: RT | 90 |
| Cyclization | Catalyst: Pd/C; Temp: 120°C | 75 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: This compound has a similar structure but differs in the oxidation state of the imidazo[4,5-b]pyridine core.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazole ring instead of the imidazo[4,5-b]pyridine core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Biological Activity
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (CAS: 781649-87-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 318.37 g/mol. Its structure features a piperidine ring linked to an imidazopyridine moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Anti-inflammatory Effects
Studies have demonstrated that related compounds can inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. For instance, derivatives showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential anti-inflammatory properties .
2. Anticancer Activity
The compound's structural framework is reminiscent of known anticancer agents. Research has highlighted that modifications to similar structures can lead to enhanced activity against specific cancer cell lines. For example, compounds targeting CDK6 and PDGFRA have shown promising results in inhibiting tumor growth .
3. Neuroprotective Properties
Some studies indicate that imidazopyridine derivatives may exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This suggests that this compound could be explored further for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release | |
| Anticancer | CDK6 and PDGFRA inhibition | |
| Neuroprotection | Modulation of neuroinflammatory pathways |
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of related compounds, it was found that certain derivatives could reduce pyroptosis by approximately 35% at concentrations around 10 µM. This suggests that structural modifications can enhance the efficacy of such compounds in inflammatory conditions .
Case Study: Anticancer Efficacy
Another investigation focused on the anticancer properties of similar imidazopyridine derivatives revealed that specific modifications led to increased potency against cancer cell lines. The study reported half-maximal inhibitory concentration (IC50) values in the nanomolar range for some derivatives against mutant forms of receptor tyrosine kinases .
Q & A
Q. Table 1: Key Safety Data
| Property | Details | Source ID |
|---|---|---|
| Physical state | Light yellow solid | |
| Stability | Stable under recommended conditions | |
| Incompatible materials | Strong oxidizing agents |
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core structure assembly : Coupling of imidazo[4,5-b]pyridine with a piperidine scaffold under anhydrous conditions .
Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (yield: ~60–75%) .
Q. Table 2: Reaction Optimization Parameters
| Step | Conditions | Yield | Source ID |
|---|---|---|---|
| Coupling | 20°C, 2 hours, inert atmosphere | 65% | |
| Boc protection | RT, 12 hours, THF solvent | 72% |
Advanced: How does structural modification of the tert-butyl piperidine moiety affect CGRP receptor binding affinity?
Methodological Answer:
Structural modifications are critical for optimizing pharmacokinetics:
- Piperidine substitution : Replacing the tert-butyl group with trifluoroethyl (e.g., MK-0974) increases lipophilicity, enhancing blood-brain barrier penetration .
- Imidazopyridine core : The 2-oxo-2,3-dihydro group stabilizes binding via hydrogen bonding with CGRP receptor residues (e.g., Glu135 in rhesus receptors) .
- Species specificity : Human and rhesus receptors exhibit 1,500-fold higher affinity than rodent receptors due to sequence divergence in transmembrane domains .
Q. Table 3: Binding Affinity Comparison
| Compound | Species | Ki (nM) | Source ID |
|---|---|---|---|
| MK-0974 (tert-butyl analog) | Human | 0.77 | |
| BMS-927711 | Rhesus | 1.2 |
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of CGRP antagonists containing this moiety?
Methodological Answer:
Key strategies include:
- Pharmacodynamic assays : Use capsaicin-induced dermal blood flow models in primates to correlate plasma concentration with target engagement (EC₅₀: 127 nM) .
- Species alignment : Prioritize primate models over rodents due to receptor homology differences .
- Metabolic profiling : Conduct LC-MS/MS studies to identify active metabolites that contribute to efficacy .
Q. Table 4: In Vivo Efficacy Metrics
| Model | Outcome | Source ID |
|---|---|---|
| Rhesus dermal blood flow | 90% inhibition at 994 nM plasma conc. | |
| Migraine clinical trials | Phase II success (BMS-927711) |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm piperidine and imidazopyridine ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 330.18) .
- HPLC purity analysis : C18 column with UV detection at 254 nm; ≥95% purity threshold for biological assays .
Advanced: What computational approaches predict the compound’s interaction with CGRP receptors?
Methodological Answer:
- Molecular docking : Simulate binding poses using crystal structures of CGRP receptors (e.g., PDB: 3N7R) to identify critical residues (e.g., Trp121, Lys138) .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex in lipid bilayers .
- Free energy calculations : Use MM-PBSA to estimate binding energy (ΔG ≈ -9.8 kcal/mol for MK-0974) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
